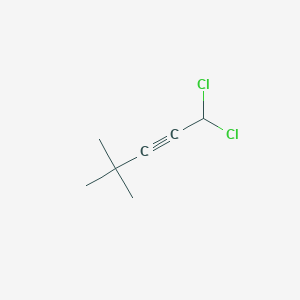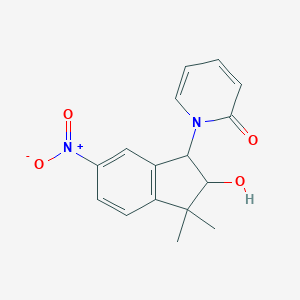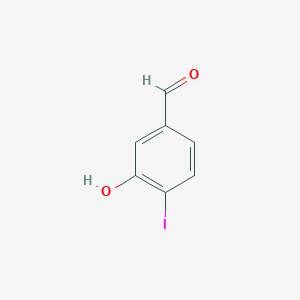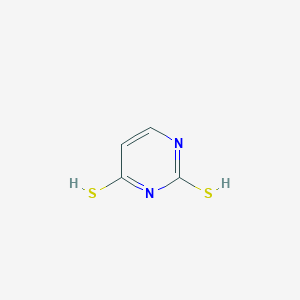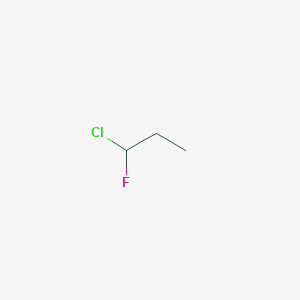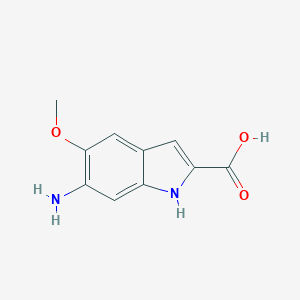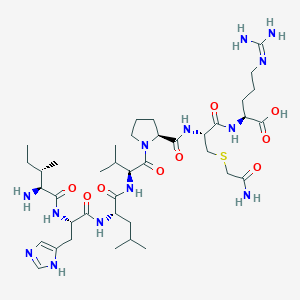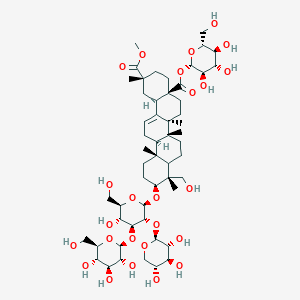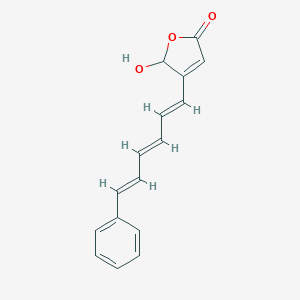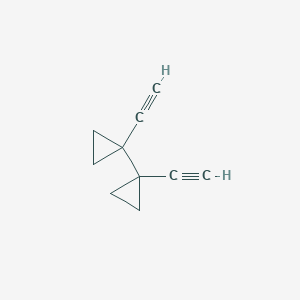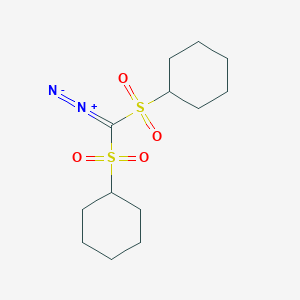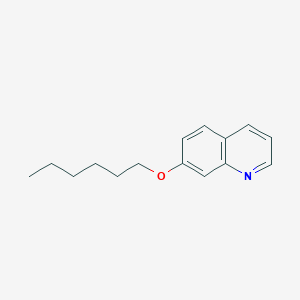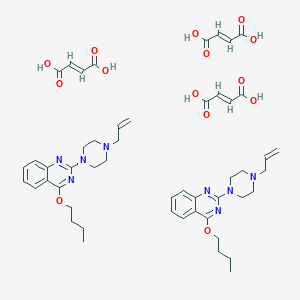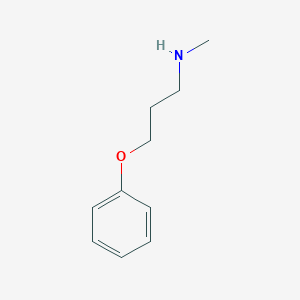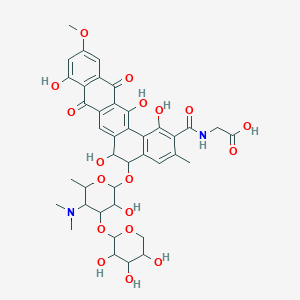
N,N-Dimethylpradimicin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpradimicin E is a natural product that has been isolated from the fermentation broth of Streptomyces prunicolor. It is a structurally unique compound that has garnered attention due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In
Mécanisme D'action
The mechanism of action of N,N-Dimethylpradimicin E is still not fully understood. However, studies have suggested that it may work by inhibiting DNA and RNA synthesis, disrupting cell membrane integrity, and inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N,N-Dimethylpradimicin E has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Dimethylpradimicin E in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, its limited solubility in water and low stability at high temperatures may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N,N-Dimethylpradimicin E. One area of interest is its potential use as a biopesticide for agricultural use. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Further research is also needed to improve its solubility and stability for use in lab experiments.
Méthodes De Synthèse
The synthesis of N,N-Dimethylpradimicin E involves the fermentation of Streptomyces prunicolor, followed by extraction and purification of the compound. The exact mechanism of biosynthesis is still unknown, but studies have suggested that it involves a combination of enzymatic and non-enzymatic reactions.
Applications De Recherche Scientifique
N,N-Dimethylpradimicin E has shown promising results in various scientific research applications. It has been found to have antibacterial, antifungal, and antitumor activities. Studies have also shown that it has potential as a biopesticide for agricultural use.
Propriétés
Numéro CAS |
127985-23-3 |
|---|---|
Nom du produit |
N,N-Dimethylpradimicin E |
Formule moléculaire |
C40H44N2O18.2H2O |
Poids moléculaire |
840.8 g/mol |
Nom IUPAC |
2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |
Clé InChI |
UKUPYHQDSAALDA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Synonymes |
N,N-dimethylpradimicin E N,N-DMPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



